[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
Description
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a sulfonated acetic acid derivative characterized by a 3-fluoro-4-methoxyphenyl group directly attached to the sulfonyl moiety. This compound is of significant interest in medicinal and synthetic chemistry due to its structural features, which combine electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring. The synthesis typically involves sulfonation of the corresponding aromatic precursor followed by coupling with acetic acid derivatives, as seen in related sulfonylacetic acid syntheses .
Key physical properties include a molecular weight of 339.34 g/mol (for a closely related derivative, (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid) and a melting point range of 176–178°C for structurally analogous compounds . Spectral data (¹H NMR, HRMS) confirm the presence of the sulfonylacetic acid core, with characteristic signals for the methoxy group (δ 3.81 ppm) and aromatic protons .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-3-2-6(4-7(8)10)16(13,14)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJFGOGJSAWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxyphenyl compounds and sulphonyl chlorides.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a controlled temperature.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulphone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulphonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the [(3-Fluoro-4-methoxyphenyl)sulphonyl] group exhibit promising anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific protein kinases, which are crucial in cancer cell proliferation. The structure-activity relationship (SAR) studies highlight how variations in the substituents on the phenyl ring can enhance potency against various cancer cell lines .
Enzyme Inhibition
The compound serves as an intermediate in synthesizing inhibitors for various enzymes. Its sulphonyl group is particularly effective in enhancing the binding affinity of the resulting compounds to enzyme active sites, making it a valuable scaffold for drug design .
Organic Synthesis
Synthetic Intermediate
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is frequently used as a building block in the synthesis of more complex molecules. Its fluorinated and methoxy-substituted structure allows for versatile reactions, such as nucleophilic substitutions and coupling reactions, which are essential in developing new pharmaceuticals .
Case Study: Synthesis of Biaryl Derivatives
In one notable synthesis, researchers utilized this compound as a precursor to create biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This method demonstrated high yields and selectivity, emphasizing the compound's utility in producing biologically active molecules .
Material Science
Fluorinated Materials
The unique properties imparted by the fluorine atom in this compound make it suitable for applications in material science, particularly in developing organic semiconductors and OLEDs (Organic Light Emitting Diodes). The electron-withdrawing nature of fluorine enhances the stability and performance of these materials under operational conditions .
Pharmaceutical Development
Drug Formulation
The compound has been investigated for its role in formulating drugs targeting inflammatory diseases. Its sulphonamide functionality can influence solubility and bioavailability, making it an important candidate for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups enhances its binding affinity to these targets, leading to the modulation of biological pathways. The sulphonyl group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of sulfonylacetic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physical and Chemical Properties
- Solubility: The 3-fluoro-4-methoxy substitution enhances aqueous solubility compared to non-polar analogs like 2-(4-fluorophenyl)sulfonyl acetic acid esters .
- Stability : Compounds with electron-withdrawing groups (e.g., fluoro) show slower degradation kinetics under acidic conditions compared to methoxy-dominant analogs .
- Spectroscopic Profiles : Distinct ¹H NMR shifts for methoxy (δ 3.7–3.8 ppm) and sulfonyl-linked CH₂ groups (δ 3.77 ppm) differentiate this compound from analogs lacking these features .
Biological Activity
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulphonyl group attached to an acetic acid moiety, along with fluoro and methoxy substituents on the phenyl ring. This combination enhances its chemical reactivity and biological interactions, making it a valuable candidate for pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups enhance binding affinity, while the sulphonyl group stabilizes these interactions. This mechanism is crucial for modulating various biological pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes.
- Protein-Ligand Interactions : Its structural features facilitate significant interactions with target proteins, influencing their activity.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
- Antiviral Activity : Research indicates that compounds with similar structural motifs show enhanced antiviral properties, particularly against HIV-1. The presence of fluorine increases hydrophobic interactions with viral proteins, improving efficacy .
- Anticancer Properties : The compound has demonstrated potential in inhibiting tumor growth by interfering with angiogenesis. Studies suggest that it can inhibit tube formation in endothelial cells, a critical process in tumor vascularization .
- Immunomodulatory Effects : Preliminary studies indicate that derivatives of this compound may enhance immune responses by activating T lymphocytes, suggesting a role in immunotherapy .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-methoxyphenylacetic acid | Lacks sulphonyl group | Reduced enzyme inhibition |
| 4-Methoxyphenylsulphonylacetic acid | Absence of fluorine affects binding affinity | Lower anticancer activity |
| 3-Fluoro-4-methoxybenzenesulfonamide | Contains sulfonamide instead of acetic acid | Different pharmacological profile |
Case Studies
- Antiviral Research : A study focused on the antiviral properties of fluorinated compounds found that this compound analogues exhibited superior activity against HIV-1 due to enhanced hydrophobic interactions with viral proteins .
- Cancer Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by disrupting angiogenesis pathways .
- Immunomodulation : Research involving animal models showed that derivatives based on this compound increased spleen and thymus weight, indicating enhanced immune function .
Q & A
Basic: What are the optimal synthetic routes for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid?
The compound can be synthesized via hydrolysis of its ethyl ester precursor. Ethyl 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetate undergoes hydrolysis followed by neutralization to yield the target acid with an 82% yield. Key steps include maintaining controlled pH during neutralization and using DMSO-d6 for NMR characterization to confirm purity . Optimization may involve varying reaction time, temperature, or catalysts (e.g., NaOH vs. KOH) to improve yield.
Basic: What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Melting Point (mp): 176–178 °C (critical for assessing purity and crystallinity) .
- 1H NMR (DMSO-d6): Peaks at δ 3.77 (CH₂), 3.81 (OCH₃), and aromatic protons (δ 6.98–7.18) confirm structural integrity .
- HRMS: [M-H]⁻ ion at m/z 262.0285 (calculated 263.0264) validates molecular formula (C₉H₁₀FNO₅S) .
- HPLC-PDA/MS: For detecting impurities or degradation products, especially under stability testing conditions .
Advanced: How can researchers evaluate the biological activity of this compound?
Design in vitro assays targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase inhibition). Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing fluorine or methoxy groups). Biological evaluation in suggests anti-inflammatory or antimicrobial potential, though specific assays (e.g., enzyme inhibition, cell viability) should be tailored to hypothesized mechanisms .
Advanced: How should stability studies be designed for this compound under varying conditions?
- Storage: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or sulfonamide degradation .
- Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS/MS to identify breakdown products and establish stability-indicating methods .
Advanced: How to resolve discrepancies in reported melting points or spectral data?
If conflicting mp or NMR data arise, verify:
- Purity: Recrystallize using solvents like ethanol/water mixtures and re-measure mp .
- Crystallization Conditions: Polymorphism can alter mp; use single-crystal XRD to confirm structure .
- Spectral Calibration: Recalibrate instruments using certified standards (e.g., TMS for NMR) .
Advanced: What computational methods predict the compound’s reactivity or interactions?
- Density Functional Theory (DFT): Model electronic effects of the 3-fluoro-4-methoxy substituent on sulfonamide acidity.
- Molecular Docking: Simulate binding to target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina. Validate predictions with experimental HRMS and activity data .
Basic: How to quantify this compound in complex matrices?
- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for selective quantification .
- NMR Quantification: Employ internal standards (e.g., 1,3,5-trimethoxybenzene) and integrate CH₂ or aromatic proton peaks .
Advanced: What role do fluorine and methoxy substituents play in bioactivity?
- Fluorine: Enhances metabolic stability and electronegativity, potentially improving target binding.
- Methoxy: Modulates solubility and steric effects. SAR studies could replace methoxy with ethoxy or hydroxy groups to assess potency changes .
Advanced: How to address low yields in scaled-up synthesis?
- Process Optimization: Use flow chemistry for controlled hydrolysis, or switch to microwave-assisted synthesis to reduce reaction time.
- Byproduct Analysis: Identify side products (e.g., sulfonic acid derivatives) via HRMS and adjust stoichiometry or purification steps .
Advanced: What safety protocols are recommended for handling this compound?
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential release of sulfonic acid vapors.
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
